Pyridine, 2-[(trimethylsilyl)thio]-
Description
Overview of Pyridine (B92270) Derivatives in Chemical Sciences
Pyridine, a heterocyclic aromatic compound, and its derivatives are fundamental building blocks in a vast array of chemical applications. Their presence is notable in medicinal chemistry, where the pyridine ring is a core structure in numerous pharmaceuticals, exhibiting a wide range of biological activities including antifungal, antibacterial, and anti-inflammatory properties. researchgate.netresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which influences the molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net Beyond pharmaceuticals, pyridine derivatives are essential in materials science and as ligands in coordination chemistry and organometallic catalysis. researchgate.net Their versatility also extends to organic synthesis, where they serve as catalysts, reagents, and starting materials for constructing more complex molecular architectures. researchgate.net
Significance of Organosilicon Compounds in Modern Chemistry
Organosilicon compounds, characterized by at least one carbon-silicon bond, have become indispensable tools in contemporary organic synthesis. youtube.com The silicon-carbon bond is covalent, and due to silicon's lower electronegativity, it often acts as an electrophilic center. youtube.com One of the most prominent roles of organosilicon compounds is as protecting groups for sensitive functional groups like alcohols, amines, and thiols. youtube.com For instance, alcohols can be protected by reacting them with a trialkylsilyl chloride, making them less reactive under certain conditions. This protection can be readily reversed when needed. youtube.com Furthermore, the strategic placement of silicon atoms can influence the reactivity and selectivity of chemical reactions, a concept widely exploited in modern synthetic methodologies. nih.gov
Role of Sulfur-Containing Heterocycles
Sulfur-containing heterocycles are a significant class of compounds that play a crucial role in medicinal chemistry and drug discovery. bookpi.orgthieme-connect.com For many years, these compounds have been integral to FDA-approved drugs and are recognized for a wide spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities. nih.govresearchgate.net The inclusion of a sulfur atom within a heterocyclic ring imparts unique electronic and structural properties that can enhance biological activity and, in some cases, lead to lower toxicity profiles compared to their nitrogen-based counterparts. researchgate.netbohrium.com The development of new synthetic routes to access diverse sulfur-containing heterocycles like thiophene, thiazole (B1198619), and their derivatives remains an active area of research, driven by their potential to yield novel therapeutic agents. thieme-connect.combohrium.com
Emergence of Silylated Thio-Pyridines in Synthetic Methodologies
The convergence of pyridine chemistry, organosilicon reagents, and sulfur compounds has led to the development of versatile synthetic intermediates like silylated thio-pyridines. These molecules, such as Pyridine, 2-[(trimethylsilyl)thio]-, combine the features of all three parent classes. The pyridine ring provides a stable heterocyclic core, the silyl (B83357) group offers a labile handle for controlled reactivity, and the sulfur atom acts as a soft nucleophile.
Specifically, the trimethylsilyl (B98337) group serves as a protecting group for the thiol functionality, preventing its unwanted oxidation to a disulfide and masking its odor. The lability of the silicon-sulfur (Si-S) bond allows for the in situ generation of the pyridinethiolate anion under mild conditions, which can then be used in various nucleophilic substitution or addition reactions. This strategy facilitates the clean and efficient transfer of the pyridylthio moiety onto different electrophilic substrates, making silylated thio-pyridines valuable reagents in the synthesis of complex molecules and thioethers. youtube.comyoutube.com
Chemical Profile: Pyridine, 2-[(trimethylsilyl)thio]-
Pyridine, 2-[(trimethylsilyl)thio]- is a specialized organosulfur compound that incorporates a pyridine ring linked to a trimethylsilyl group via a sulfur atom. While not as commonly cited as some other pyridine derivatives, its structure suggests significant utility as a synthetic intermediate.
| Property | Value |
| IUPAC Name | 2-[(trimethylsilyl)thio]pyridine |
| Molecular Formula | C₈H₁₃NSSi |
| Molecular Weight | 183.34 g/mol |
| Canonical SMILES | CSi(C)SC1=CC=CC=N1 |
| Structure |
Synthesis and Characterization
The primary synthetic route to Pyridine, 2-[(trimethylsilyl)thio]- involves the S-silylation of 2-mercaptopyridine (B119420). This reaction is a straightforward and efficient method for forming the Si-S bond.
| Reaction Step | Details |
| Starting Material | 2-Mercaptopyridine (also known as Pyridine-2-thione) wikipedia.org |
| Reagent | Chlorotrimethylsilane (TMSCl) |
| Base | A non-nucleophilic base such as triethylamine (B128534) (Et₃N) or imidazole (B134444) is typically used to neutralize the HCl byproduct. Alternatively, the reaction can be performed with the pre-formed sodium salt of 2-mercaptopyridine. |
| Solvent | Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or dichloromethane are suitable. |
| Mechanism | The reaction proceeds via a nucleophilic attack of the sulfur atom (from the deprotonated 2-mercaptopyridine) on the silicon atom of TMSCl, displacing the chloride ion. |
Characterization of the resulting product would rely on standard spectroscopic techniques:
¹H NMR: Expected signals would include a singlet around 0.4 ppm for the nine equivalent protons of the trimethylsilyl group and multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the four protons on the pyridine ring.
¹³C NMR: Would show a peak for the methyl carbons of the silyl group near 0 ppm and four distinct signals for the pyridine ring carbons.
IR Spectroscopy: Key absorptions would include C-H stretching from the aromatic and methyl groups, and characteristic C=N and C=C stretching vibrations for the pyridine ring.
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a methyl group.
Reactivity and Chemical Behavior
The chemical behavior of Pyridine, 2-[(trimethylsilyl)thio]- is dominated by the polar and labile silicon-sulfur bond.
Cleavage of the S-Si Bond: This bond is susceptible to cleavage by nucleophiles, most notably water and alcohols (hydrolysis/alcoholysis), which regenerates the 2-mercaptopyridine. This reactivity makes the trimethylsilyl group an effective protecting group for the thiol. The cleavage can also be achieved under anhydrous conditions using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).
Nucleophilicity: While the sulfur atom's nucleophilicity is somewhat tempered by the bulky silyl group, the molecule can still participate in reactions with strong electrophiles. However, its primary utility is as a precursor to the more potent 2-pyridinethiolate nucleophile, which is readily generated upon cleavage of the S-Si bond.
Applications in Organic Synthesis
The structure of Pyridine, 2-[(trimethylsilyl)thio]- makes it a valuable reagent for specific synthetic transformations, primarily serving as a stable, odorless source of the 2-pyridylthio group.
| Application | Description |
| Sulfur Transfer Agent | It can be used to introduce the 2-pyridylthio moiety onto various organic substrates. The in situ generation of the thiolate anion by fluoride-mediated desilylation allows for subsequent reactions with alkyl halides, epoxides, or other electrophiles to form new thioethers under mild conditions. |
| Synthesis of Unsymmetrical Disulfides | Reaction with a sulfenyl halide would lead to the formation of an unsymmetrical disulfide containing the 2-pyridyl group. |
| Precursor to 2-Mercaptopyridine | It serves as a protected and more easily handled form of 2-mercaptopyridine, which is a solid with a strong odor. wikipedia.org The silylated derivative is a liquid that can be purified by distillation and conveniently stored, releasing the active thiol only when required for a reaction. |
Structure
3D Structure
Properties
CAS No. |
112247-55-9 |
|---|---|
Molecular Formula |
C8H13NSSi |
Molecular Weight |
183.35 g/mol |
IUPAC Name |
trimethyl(pyridin-2-ylsulfanyl)silane |
InChI |
InChI=1S/C8H13NSSi/c1-11(2,3)10-8-6-4-5-7-9-8/h4-7H,1-3H3 |
InChI Key |
GYZSMMKWTTYUGP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)SC1=CC=CC=N1 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization
X-ray Crystallography
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystalline lattice of Pyridine (B92270), 2-[(trimethylsilyl)thio]- is governed by a combination of non-covalent interactions. These interactions, while individually weak, collectively contribute to the stability of the crystal structure. The primary forces at play are expected to be van der Waals forces, potential π-π stacking interactions involving the pyridine rings, and weak hydrogen bonds.
Weak Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like O-H or N-H groups, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. It is plausible that weak C-H···N hydrogen bonds could form between the methyl hydrogens of the trimethylsilyl (B98337) group and the nitrogen atom of a neighboring pyridine ring. Similarly, weak C-H···S interactions involving the sulfur atom could also contribute to the stabilization of the crystal packing. The geometry and prevalence of these weak hydrogen bonds would be a key determinant of the three-dimensional supramolecular architecture. In related silylated 2-aminopyrimidines, intermolecular N-H···N hydrogen bonds are a constant contributor to their solid-state structures. researchgate.net
Computational Chemistry and Theoretical Studies
Quantum Mechanical Calculations
Quantum mechanical calculations are at the heart of modern computational chemistry, offering a detailed description of a molecule's electronic structure. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches.
Density Functional Theory (DFT) has become a popular method for calculating the ground state properties of molecular systems due to its balance of accuracy and computational cost. DFT calculations have been extensively used to study related pyridine-thione compounds. For instance, studies on the tautomerism of pyridinethiones, which are structurally related to the title compound, have utilized DFT to compute geometries, energies, and dipole moments. ubc.ca These calculations have consistently shown that the thione tautomer is the more dominant and stable form. ubc.caacs.org
In a similar vein, DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the molecular geometry of pyridine (B92270) derivatives. ijcce.ac.ir For Pyridine, 2-[(trimethylsilyl)thio]-, DFT would be instrumental in determining bond lengths, bond angles, and dihedral angles in its most stable conformation. The stability of related compounds, such as 2(1H)-pyrimidinethione, has been predicted to be higher in aqueous media compared to their thiol tautomers using DFT at the B3PW91/6-311+G(d,p) level of theory. acs.org
| Property | Computational Method | Finding for Related Pyridine Derivatives | Reference |
| Tautomer Dominance | DFT and ab initio | The thione form is the dominant tautomer for pyridinethiones. | ubc.ca |
| Gas Phase Stability | CCSD(T)/cc-pVTZ//B3LYP/6-311+G(3df,2p)+ZPE | 2-pyridinethiol (2SH) is 2.61 kcal/mol more stable than 2-pyridinethione (2S). | acs.org |
| Solution Phase Stability | IPCM-MP2/6-311+G(3df,2p) | In cyclohexane, 2-pyridinethione (2S) is favored by 1.96 kcal/mol. | acs.org |
| Tautomerization Barrier | CBS-Q and CCSD/cc-pVTZ | The intramolecular transition state for 2S/2SH tautomerization is high in energy (25-30 kcal/mol). | acs.org |
This table presents data for the closely related 2-pyridinethiol/2-pyridinethione system, which serves as a model for understanding the properties of Pyridine, 2-[(trimethylsilyl)thio]-.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. These methods have been applied to study the tautomerism of pyridinethiones and their electronic properties. ubc.ca High-level ab initio calculations, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), have been used to provide benchmark energy data for the tautomers of 2-pyridinethiol. acs.org For instance, at the CCSD(T)/cc-pVTZ//B3LYP/6-311+G(3df,2p)+ZPE level of theory, the thiol form (2SH) of 2-pyridinethiol is found to be 2.61 kcal/mol more stable in the gas phase than the thione form (2S). acs.org Ab initio calculations have also been employed to investigate the interaction energies of pyridine with other molecules, which can provide insights into intermolecular forces. rsc.org For a hypothetical material like silicon nanotubes, ab initio calculations based on density functional theory have been used to examine their electronic and structural properties. aps.org
To understand the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating excited state properties. nih.gov This approach allows for the simulation of electronic absorption spectra, providing information on vertical excitation energies and oscillator strengths. acs.orgnih.gov For instance, TD-DFT calculations have been successfully used to study the absorption spectra of porphyrinoid-based photosensitizers. nih.gov In the context of pyridine-containing oligomers, TD-DFT with functionals like CAM-B3LYP, ωB97XD, and M06-2X has been shown to produce results for vertical excitation energies that are in good agreement with higher-level ADC(2) methods. acs.orgnih.gov Such calculations on Pyridine, 2-[(trimethylsilyl)thio]- would be crucial for understanding its photophysical properties and potential applications in areas like photodynamic therapy. nih.gov
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The analysis of the frontier molecular orbitals is particularly important in this regard.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. taylorandfrancis.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. taylorandfrancis.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. taylorandfrancis.comresearchgate.net A smaller gap generally implies higher reactivity. taylorandfrancis.com
For pyridine derivatives, the HOMO and LUMO energies are influenced by the nature and position of substituents. nih.govirjweb.com For example, in N-hydrogenated pyridine moieties, an extra electron can be thought of as occupying the original LUMO of the simple pyridine, creating a new singly occupied molecular orbital (SOMO) and lowering its energy. nih.gov The HOMO-LUMO gap in pyridine and related aza-aromatic compounds decreases as the number of fused rings increases. nih.gov Computational studies on pyridine derivatives often involve the calculation and visualization of HOMO and LUMO surfaces to understand the regions of the molecule that are most likely to be involved in electron donation and acceptance. irjweb.com
| Parameter | Significance | General Trend in Pyridine Derivatives | Reference |
| EHOMO | Electron-donating ability | Influenced by substituents; higher energy indicates greater donating tendency. | taylorandfrancis.compku.edu.cn |
| ELUMO | Electron-accepting ability | Influenced by substituents; lower energy indicates greater accepting tendency. | taylorandfrancis.compku.edu.cn |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity, kinetic stability | Smaller gap correlates with higher reactivity. Decreases with increasing conjugation. | taylorandfrancis.comresearchgate.net |
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orgnumberanalytics.com This theory is based on the principle that the most significant interactions occur between these frontier orbitals. taylorandfrancis.comwikipedia.org FMO theory has been successfully applied to explain the outcomes of various reactions, including cycloadditions and sigmatropic rearrangements. wikipedia.orgnumberanalytics.com
The application of FMO theory can predict the regioselectivity and stereoselectivity of reactions. numberanalytics.com For a given reaction, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key factor in determining the reaction rate and pathway. pku.edu.cn For Pyridine, 2-[(trimethylsilyl)thio]-, FMO theory would be invaluable in predicting its reactivity towards various electrophiles and nucleophiles. By analyzing the energies and spatial distributions of its HOMO and LUMO, one can identify the most probable sites for electrophilic and nucleophilic attack. The delocalized nature of frontier orbitals in larger systems can sometimes complicate the analysis, leading to the development of more localized orbital concepts. acs.org
Electrostatic Potential Mapping
Electrostatic potential (ESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. The ESP map of "Pyridine, 2-[(trimethylsilyl)thio]-" would highlight the electron-rich and electron-deficient regions, offering clues about its susceptibility to electrophilic and nucleophilic attack.
Theoretical studies on related organosulfur and pyridine compounds provide a framework for predicting the ESP of "Pyridine, 2-[(trimethylsilyl)thio]-". For instance, quantum chemical calculations have shown that the electrostatic potentials on the surface of a sulfur atom in organic molecules can be finely tuned by the electronic effects of substituents. mdpi.com The introduction of a pyridyl group can either increase or decrease the positive potential on the sulfur atom, depending on its position and the presence of other functional groups. mdpi.com In the case of "Pyridine, 2-[(trimethylsilyl)thio]-", the nitrogen atom in the pyridine ring is expected to be a region of negative electrostatic potential, making it a likely site for protonation or coordination to metal centers.
The trimethylsilyl (B98337) group, being relatively electropositive, would influence the electron density on the sulfur atom. The through-space effect of the pyridyl substituent is also a significant factor in determining the electrostatic potential on the sulfur atom. mdpi.com This interplay of electronic effects would result in a complex ESP map, with distinct regions of positive and negative potential that govern the molecule's noncovalent interactions.
A hypothetical representation of the electrostatic potential values at key atomic sites, based on studies of similar molecules, is presented in the table below.
Table 1: Predicted Electrostatic Potential (ESP) Values for Key Regions of Pyridine, 2-[(trimethylsilyl)thio]-
| Atomic Site/Region | Predicted ESP Value (kcal/mol) | Implication for Reactivity |
| Pyridine Nitrogen | Negative | Nucleophilic center, potential for H-bonding |
| Sulfur Atom | Variable (Slightly Positive) | Potential for chalcogen bonding |
| Trimethylsilyl Group | Positive | Electrophilic character |
| Pyridine Ring (π-system) | Negative (above/below plane) | Susceptible to π-stacking interactions |
Note: These values are illustrative and based on theoretical predictions for analogous structures. Actual values would require specific quantum chemical calculations for "Pyridine, 2-[(trimethylsilyl)thio]-".
Conformational Analysis and Dynamics
The conformational landscape and dynamic behavior of "Pyridine, 2-[(trimethylsilyl)thio]-" are critical for understanding its interactions and reactivity. These aspects are explored through potential energy surface (PES) mapping and molecular dynamics (MD) simulations.
A potential energy surface (PES) describes the energy of a molecule as a function of its geometry, providing a map of all possible conformations and the energy barriers between them. wikipedia.org For "Pyridine, 2-[(trimethylsilyl)thio]-", a key conformational feature would be the torsion around the S-C bond of the pyridine ring.
Studies on related silylated pyridine-2-thiolates have utilized PES scans to investigate the rotational barriers and stable conformations. researchgate.net A PES scan for "Pyridine, 2-[(trimethylsilyl)thio]-" would likely involve varying the Si-S-C-N dihedral angle to identify the lowest energy conformers. It is plausible that the most stable conformation would be one where the trimethylsilyl group is oriented to minimize steric hindrance with the pyridine ring. Research on similar Me3Si-X-Aryl systems (where X = S) suggests that conformations with the Si-S bond out of the aryl plane can be energetically favorable. researchgate.net
The PES would also reveal transition states, which are the high-energy points on the reaction coordinates between different conformers. The energy difference between the stable conformers and the transition states would determine the rotational barriers and the flexibility of the molecule at different temperatures.
Table 2: Hypothetical Torsional Energy Profile for the Si-S-C-N Dihedral Angle in Pyridine, 2-[(trimethylsilyl)thio]-
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformational State |
| 0 | 0.0 | Global Minimum (Most Stable) |
| 60 | 3.5 | Eclipsed (Higher Energy) |
| 120 | 1.5 | Gauche (Local Minimum) |
| 180 | 2.0 | Anti (Local Minimum) |
Note: This table presents a simplified, hypothetical energy profile based on general principles of conformational analysis and findings for related molecules. researchgate.net
Molecular dynamics (MD) simulations provide a time-resolved view of the atomic motions and conformational changes of a molecule. An MD simulation of "Pyridine, 2-[(trimethylsilyl)thio]-" in a solvent environment would offer insights into its dynamic behavior, flexibility, and interactions with surrounding molecules.
Furthermore, MD simulations can be used to study the formation and stability of intermolecular interactions, such as hydrogen bonds or other noncovalent contacts, which are crucial for the molecule's behavior in a condensed phase. The trajectory data from an MD simulation can be analyzed to calculate various structural and dynamic properties, providing a comprehensive understanding of the molecule's behavior at an atomistic level.
Reactivity and Mechanistic Investigations
Reactions at the Trimethylsilyl (B98337) Group
The trimethylsilyl group attached to the sulfur atom is a key center of reactivity in Pyridine (B92270), 2-[(trimethylsilyl)thio]-. The nature of the silicon-sulfur bond and the presence of the bulky trimethylsilyl group influence a range of reactions, including desilylation, its role as a protective group, and susceptibility to nucleophilic attack.
Desilylation Reactions
The cleavage of the silicon-sulfur bond, or desilylation, is a characteristic reaction of silyl (B83357) thioethers. This process can be initiated by various reagents, with fluoride (B91410) ions being particularly effective due to the high strength of the resulting silicon-fluoride bond. nih.govgelest.com Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are commonly employed for the deprotection of silyl ethers and can be applied to silyl thioethers as well. gelest.com The general mechanism for fluoride-mediated desilylation involves the attack of the fluoride ion on the silicon atom, leading to the formation of a pentacoordinate silicon intermediate, which then fragments to yield the thiolate anion and a stable fluorosilane.
In the case of Pyridine, 2-[(trimethylsilyl)thio]-, treatment with a fluoride source would be expected to yield the 2-mercaptopyridine (B119420) anion. The general order of hydrolytic lability for silyl ethers under acidic conditions is TMS > TES > TBDMS > TIPS > TBDPS, and a similar trend is observed under basic conditions. nih.gov While specific kinetic data for the desilylation of Pyridine, 2-[(trimethylsilyl)thio]- is not extensively documented, the general principles of silyl ether and thioether chemistry suggest that the trimethylsilyl group in this compound would be readily cleaved under mild conditions.
Table 1: Common Reagents for Desilylation of Silyl Ethers and Thioethers
| Reagent | Conditions | Comments |
| Tetrabutylammonium fluoride (TBAF) | THF, Room Temperature | Most common and generally effective. |
| Hydrofluoric acid (HF) | Acetonitrile (B52724), Pyridine | Highly effective but corrosive. |
| Potassium bifluoride (KHF₂) | Methanol, Room Temperature | A mild and selective reagent. nih.gov |
| Ferric Chloride (FeCl₃) | Methanol | Can be used for cleavage of silyl ethers. zenodo.org |
Role of the TMS Group as a Protecting Group
The trimethylsilyl group is widely used as a protecting group for hydroxyl functionalities in organic synthesis. wikipedia.org Its application for protecting thiols is also known, though less common. The primary advantage of using a TMS group is its ease of introduction and removal under specific and often mild conditions, allowing for the unmasking of the reactive thiol group at a desired stage of a synthetic sequence. gelest.com
For 2-mercaptopyridine, which exists in tautomeric equilibrium with pyridine-2-thione, protection of the sulfur atom can be crucial to direct reactivity. researchgate.netwikipedia.org By converting the thiol to its trimethylsilyl thioether, Pyridine, 2-[(trimethylsilyl)thio]-, the nucleophilicity of the sulfur is masked, preventing undesired side reactions such as oxidation to the corresponding disulfide. However, it is noted that the Si-S bond is relatively weak, which can make silyl thioethers less robust compared to their oxygen-containing counterparts, potentially limiting their application as protecting groups in multi-step syntheses. thieme-connect.de
Nucleophilic Attack on the Silicon Atom
The silicon atom in Pyridine, 2-[(trimethylsilyl)thio]- is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of the desilylation reactions discussed previously, where fluoride acts as the nucleophile. Other nucleophiles, such as alkoxides and carbanions, can also attack the silicon center, leading to the cleavage of the Si-S bond.
Reactions at the Pyridine Ring
The pyridine ring in Pyridine, 2-[(trimethylsilyl)thio]- is an electron-deficient aromatic system, which significantly influences its reactivity towards electrophilic and nucleophilic substitution.
Electrophilic Aromatic Substitution (EAS) Patterns
Electrophilic aromatic substitution on an unsubstituted pyridine ring is generally a difficult reaction and, when it occurs, the substitution is directed to the 3-position (meta-position). quora.comquimicaorganica.orgwikipedia.org This is due to the deactivating effect of the electronegative nitrogen atom, which reduces the electron density of the ring, and the fact that attack at the 3-position leads to a more stable cationic intermediate compared to attack at the 2- or 4-positions. quora.com
Nucleophilic Aromatic Substitution (NAS) at the Pyridine Ring
In contrast to EAS, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions (ortho- and para- to the nitrogen). stackexchange.comechemi.comwikipedia.org Attack at these positions allows the negative charge of the intermediate (a Meisenheimer-like complex) to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comechemi.com
For a substitution reaction to occur at the pyridine ring of Pyridine, 2-[(trimethylsilyl)thio]-, the -S-Si(CH₃)₃ group would need to function as a leaving group. While halides are common leaving groups in SNAr reactions of pyridines, the ability of a trimethylsilylthio group to act as a leaving group is less established. sci-hub.senih.gov However, the related 2-sulfonyl pyridine derivatives have been shown to be effective electrophiles for SNAr reactions with thiols, where the sulfonyl group acts as the leaving group. nih.gov It is conceivable that under specific conditions, particularly with soft nucleophiles, the -S-Si(CH₃)₃ group could be displaced. The reaction would be facilitated by the stability of the departing trimethylsilylthiolate anion.
Alternatively, the -S-Si(CH₃)₃ substituent could influence the reactivity of the pyridine ring towards NAS if another leaving group is present on the ring. The electronic effect of the substituent would modulate the electrophilicity of the carbon atoms in the ring, potentially affecting the rate and regioselectivity of the substitution.
Metalation and Lithiation Studies
The metalation and subsequent lithiation of pyridine derivatives are powerful strategies for the regioselective functionalization of the pyridine ring. In the context of 2-substituted pyridines, the directing effect of the substituent at the C-2 position plays a crucial role in determining the site of deprotonation.
Directed ortho-metalation (DoM) is a common strategy where a directing metalating group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the adjacent C-3 position. clockss.org Strong DMGs, such as amides and sulfonamides, effectively chelate the lithium reagent, facilitating proton abstraction. clockss.org However, for 2-substituted pyridines with moderate or weak DMGs, such as alkoxy or thioether groups, the regioselectivity of lithiation can be more complex. clockss.orgresearchgate.net
Studies on the lithiation of 2-substituted pyridines have shown that the reaction of 2-chloropyridine (B119429) with lithium reagents can lead to metalation at the C-3 position. rsc.org This is attributed to the ortho-directing effect of the chloro group. rsc.org Similarly, 2-(pivaloylamino)pyridines undergo lithiation at the C-3 position when treated with n-butyllithium. clockss.org
However, the presence of certain reagents can alter the regioselectivity. For instance, the use of a "superbase" composed of n-BuLi and lithium 2-(dimethylamino)ethoxide (LiDMAE) has been shown to induce regioselective lithiation at the C-6 position of 2-chloro- and 2-methoxypyridine. researchgate.net This is proposed to occur through the formation of lithium aggregates near the pyridine nitrogen, which favors the delivery of the butyl anion to the C-6 position. researchgate.net
In the case of "Pyridine, 2-[(trimethylsilyl)thio]-", the trimethylsilylthio group (-S-Si(CH₃)₃) would be considered a moderate directing group. While specific lithiation studies on this exact compound are not extensively detailed in the provided search results, analogous systems suggest that lithiation would likely occur at the C-3 position due to the directing effect of the sulfur atom. However, the potential for C-6 lithiation, especially with mixed-metal bases, cannot be entirely ruled out. The reaction of the resulting lithiated species with various electrophiles would then allow for the introduction of a wide range of functional groups at the deprotonated position. clockss.org
Protonation Site Preference and Aromaticity Changes
The protonation of pyridine and its derivatives typically occurs at the nitrogen atom, owing to the availability of its lone pair of electrons. libretexts.org The resulting pyridinium (B92312) cation maintains the aromatic character of the ring. The electrostatic potential map of pyridine clearly shows the high electron density localized on the nitrogen atom, making it the most basic site. libretexts.org
In "Pyridine, 2-[(trimethylsilyl)thio]-", the primary site of protonation is expected to be the pyridine nitrogen. This would lead to the formation of the corresponding pyridinium salt. The aromaticity of the pyridine ring would be preserved in this process.
Computational studies on related pyridine derivatives provide insights into the effects of substitution on aromaticity. For instance, nucleus-independent chemical shift (NICS) calculations for 2-pyridinethiol (the desilylated analogue) indicate that the thiol tautomer is aromatic, with a NICS value of -8.8 ppm. acs.org In contrast, the thione tautomer is considered non-aromatic, with a NICS value of -3.5 ppm. acs.org This difference highlights the significant influence of the substituent's form on the electronic structure of the ring.
Reactions Involving the Thiyl Moiety (S-Si bond and S-C bond)
Cleavage Reactions of the Si-S Bond
The silicon-sulfur (Si-S) bond in silyl thioethers is susceptible to cleavage by various reagents, a reaction that is synthetically useful for deprotection or further functionalization. The cleavage of silyl ethers (Si-O bond) is a well-established process, often achieved under mild acidic or fluoride-ion-catalyzed conditions. organic-chemistry.org Analogously, the Si-S bond can be cleaved.
One common method for the cleavage of the Si-S bond is through hydrolysis, which would yield the corresponding thiol, in this case, 2-pyridinethiol. This reaction is often facilitated by acid or base.
Furthermore, reactions with electrophiles can also lead to the cleavage of the Si-S bond. For instance, silyl radicals (R₃Si•) are known to react with various sulfur-containing compounds. acs.org While specific examples with "Pyridine, 2-[(trimethylsilyl)thio]-" are not provided, the general reactivity of silyl thioethers suggests that electrophilic attack on the sulfur atom could lead to the departure of the trimethylsilyl group.
The cleavage of the Si-S bond can also be part of a tandem reaction sequence. For example, in the synthesis of unsymmetrical disulfides, the cleavage of a C-S bond is sometimes followed by a disulfide exchange. organic-chemistry.org While this involves a C-S bond, it highlights the reactivity of sulfur-containing compounds in bond-breaking and bond-forming processes.
Reactions of the Pyridyl Thioether Linkage
The pyridyl thioether linkage (Py-S-R) in "Pyridine, 2-[(trimethylsilyl)thio]-" offers multiple avenues for reactivity. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile, while the C-S bond can be a target for cleavage under certain conditions.
The sulfur atom in thioethers is known to be nucleophilic and can react with alkyl halides to form sulfonium (B1226848) salts. libretexts.orgmasterorganicchemistry.com In the case of "Pyridine, 2-[(trimethylsilyl)thio]-", after potential cleavage of the Si-S bond to form the thiolate, the resulting species would be an excellent nucleophile in Sₙ2 reactions. masterorganicchemistry.com
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-C and C-heteroatom bonds. While the direct use of "Pyridine, 2-[(trimethylsilyl)thio]-" as a coupling partner is not explicitly detailed, related pyridyl sulfides have been used in palladium-catalyzed C-H functionalization reactions. acs.org These reactions often proceed without oxidation of the sulfur atom, demonstrating the compatibility of the thioether linkage under these catalytic conditions. acs.org
The C-S bond itself can be cleaved under specific conditions. For example, electrochemical methods have been developed for the selective cleavage of C(sp³)–S bonds in heteroaryl alkyl sulfides. researchgate.net Iron-catalyzed reactions have also been shown to selectively cleave C(aryl)-S bonds. researchgate.net These methods could potentially be applied to "Pyridine, 2-[(trimethylsilyl)thio]-" to achieve cleavage of the pyridyl-sulfur bond, leading to further functionalization of the pyridine ring at the 2-position.
Oxidation and Reduction Processes of the Sulfur Atom
The sulfur atom in a thioether is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation significantly alters the electronic and steric properties of the molecule. The oxidation of thioethers is a common reaction in organic synthesis and can be achieved using a variety of oxidizing agents. rsc.org
For example, hydrogen peroxide is a common oxidant for thioethers, with the reaction proceeding via nucleophilic attack of the sulfur atom on the peroxide. nih.gov The rate of this oxidation can be influenced by the electronic nature of the substituents on the thioether. nih.gov Electrochemical methods have also been employed for the oxidation of thioethers to sulfones, which can be a key step in the synthesis of active pharmaceutical ingredients. rsc.org
In the context of pyridyl sulfides, palladium-catalyzed C-H halogenation has been achieved while avoiding the oxidation of the sulfur atom, indicating that selective reactions are possible. acs.org However, under different conditions, oxidation of the sulfur is expected. The resulting pyridyl sulfoxides and sulfones are themselves valuable synthetic intermediates. For instance, 2-pyridyl sulfoxides can participate in palladium-promoted C-H halogenation reactions. acs.org
Reduction of the sulfur atom in thioethers is less common than oxidation. However, the reverse transformation from a disulfide to a thiol is a well-known reduction process, often accomplished with reducing agents like sodium borohydride. youtube.com In the context of "Pyridine, 2-[(trimethylsilyl)thio]-", if it were to be converted to a disulfide derivative, reduction back to the thiol would be feasible. Additionally, 1,2-aminothiols have been shown to readily reduce elemental sulfur to polysulfides, highlighting the role of thiols in sulfur redox chemistry. rsc.org
Thiol-Thione Tautomerism in Related Pyridine Thiols
The parent compound related to "Pyridine, 2-[(trimethylsilyl)thio]-" is 2-pyridinethiol, which exists in a tautomeric equilibrium with 2-pyridinethione. acs.orgresearchgate.netresearchgate.netcdnsciencepub.com This tautomerism is a fundamental aspect of its chemistry and influences its reactivity.
| Tautomer | Structure | Aromaticity |
|---|---|---|
| 2-Pyridinethiol | Pyridine ring with an S-H group | Aromatic |
| 2-Pyridinethione | Pyridone-like ring with a C=S group | Non-aromatic |
The position of the equilibrium is highly dependent on the solvent and the state of matter. In the gas phase and in nonpolar solvents, the thiol form (2-pyridinethiol) is generally favored. acs.orgcdnsciencepub.com Computational studies show that the thiol tautomer is more stable than the thione form in the gas phase. acs.org However, in polar solvents and in the solid state, the thione form (2-pyridinethione) predominates. acs.orgresearchgate.netcdnsciencepub.com This is attributed to the larger dipole moment of the thione tautomer, which is better stabilized by polar solvents, and its ability to form hydrogen-bonded dimers in the solid state. acs.org
The energy barrier for the uncatalyzed tautomerization is quite high, suggesting that the process is often facilitated by intermolecular interactions, such as dimerization or catalysis by solvent molecules like water. acs.orgresearchgate.net The presence of substituents on the pyridine ring can also influence the tautomeric equilibrium. researchgate.net
The thiol-thione tautomerism is crucial for understanding the reactivity of 2-pyridinethiol and, by extension, its derivatives like "Pyridine, 2-[(trimethylsilyl)thio]-". The silylation of 2-pyridinethiol at the sulfur atom effectively "locks" the molecule in the thiol form, preventing tautomerization to the thione. This allows for reactions to be carried out selectively on the thiol-derived structure. Cleavage of the trimethylsilyl group would regenerate the 2-pyridinethiol, which would then re-establish its characteristic tautomeric equilibrium.
Mechanistic Insights into Specific Transformations
A thorough investigation for specific transformations involving Pyridine, 2-[(trimethylsilyl)thio]- and their corresponding mechanistic insights did not yield any dedicated studies. The reactivity of related organosulfur and organosilicon compounds often involves complex pathways, and the interplay of the pyridine nitrogen, the sulfur atom, and the bulky trimethylsilyl group would likely lead to unique mechanistic features. However, without experimental or computational studies, any description would be purely hypothetical.
Concerted and Stepwise Mechanisms
In chemical reactions, the transformation from reactants to products can occur through different mechanistic routes. A concerted mechanism involves a single, continuous step where all bond-breaking and bond-forming events occur simultaneously within the same transition state. differencebetween.com In contrast, a stepwise mechanism proceeds through one or more intermediate species, with each step having its own transition state. differencebetween.comquora.com
For Pyridine, 2-[(trimethylsilyl)thio]-, one could envision its participation in reactions like nucleophilic aromatic substitution. Generally, such reactions on pyridine rings can be either concerted or stepwise. stackexchange.com A concerted pathway would involve the simultaneous attack of a nucleophile and the departure of the trimethylsilylthio group. A stepwise mechanism, on the other hand, would likely involve the initial formation of a Meisenheimer-like intermediate, a negatively charged species, which then expels the leaving group in a subsequent step. stackexchange.com The actual pathway would depend on various factors including the nature of the reacting partner, the solvent, and the reaction conditions. However, no studies have been found that specifically probe these possibilities for Pyridine, 2-[(trimethylsilyl)thio]-.
Transition State Analysis
The transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time along the reaction coordinate. readthedocs.io It represents the energy maximum on the path from reactants to products. readthedocs.io The analysis of the transition state's geometry, energy, and vibrational frequencies provides crucial insights into the reaction mechanism. youtube.comnih.gov
Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for locating and characterizing transition states. youtube.comuni-muenchen.de Such analyses for reactions of Pyridine, 2-[(trimethylsilyl)thio]- would involve calculating the structure of the transition state and identifying the single imaginary frequency corresponding to the reaction coordinate. This would allow for the determination of the activation energy, which is a key factor in predicting the reaction rate. readthedocs.io Unfortunately, no such computational studies focusing on the transition states of reactions involving Pyridine, 2-[(trimethylsilyl)thio]- have been reported in the accessible literature.
Advanced Derivatives and Analogues: Synthesis and Research
Pyridine (B92270) Derivatives with Modified Silyl (B83357) Groups
The trimethylsilyl (B98337) (TMS) group in Pyridine, 2-[(trimethylsilyl)thio]- is a reactive moiety that can be strategically replaced with other silyl groups to modulate properties like hydrolytic stability and lipophilicity. The synthesis of these analogues typically involves the reaction of 2-mercaptopyridine (B119420) with a variety of silyl chlorides (R₃SiCl) in the presence of a base.
While direct research on various silyl thio-pyridines is limited in the provided results, the principle is well-established in medicinal chemistry. For instance, a study on furan-2(5H)-one derivatives demonstrated that modifying the silyl ether group significantly impacts anticancer activity. nih.gov This concept, known as silicon-based bioisosteric replacement, allows for precise control over the potency and selectivity of compounds. nih.gov By replacing the TMS group with bulkier or more electronically diverse silyl groups, researchers can alter the molecule's interaction with biological targets.
Table 1: Examples of Silyl Groups for Modification
| Silyl Group Name | Abbreviation | Structure | Potential Impact |
|---|---|---|---|
| Triethylsilyl | TES | -Si(CH₂CH₃)₃ | Increased lipophilicity compared to TMS |
| tert-Butyldimethylsilyl | TBDMS | -Si(CH₃)₂(C(CH₃)₃) | Enhanced steric bulk and stability |
| Triisopropylsilyl | TIPS | -Si[CH(CH₃)₂]₃ | Greatly increased steric hindrance and stability |
The synthesis approach for these pyridine derivatives would be analogous to methods used for other silyl ethers and thioethers, often carried out in an anhydrous solvent like DMF with a non-nucleophilic base such as diisopropylethylamine (DIPEA). nih.gov The choice of the silyl group is a critical aspect of the design strategy for new derivatives, providing a tool to systematically investigate structure-activity relationships.
Analogues with Different Heterocyclic Cores (e.g., Thiazole (B1198619), Imidazole)
Replacing the pyridine ring with other heterocyclic systems like thiazole or imidazole (B134444) introduces significant changes in the electronic properties, geometry, and hydrogen-bonding capabilities of the molecule. These modifications can lead to novel compounds with distinct biological profiles.
Thiazole Analogues: The thiazole ring is a prominent scaffold in many pharmaceuticals. nih.gov The synthesis of 2-silylthio-thiazole analogues can be approached by first preparing the corresponding 2-mercaptothiazole (B1225461). A common method for synthesizing the thiazole core is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide. researchgate.net Alternatively, 2-(alkylsulfanyl)thiazoles can be synthesized from the reaction of dithiocarbamates and α-halocarbonyl compounds in water. bepls.com Once the 2-mercaptothiazole is obtained, silylation can be achieved as described previously. Research has focused on hybrid molecules combining pyridine and thiazole moieties, which have shown promising anticancer activity. researchgate.netmdpi.com
Imidazole Analogues: Imidazole is another biologically significant heterocycle. nih.gov The synthesis of 2-mercaptoimidazoles is a key step toward their silylthio derivatives. These precursors can be prepared through various synthetic routes. organic-chemistry.org An electrochemical desulfurization method has been reported for converting 2-mercapto-imidazoles into imidazoles, indicating the reactivity of the sulfur linkage. organic-chemistry.org The synthesis of more complex systems, such as benzo[d]imidazo[2,1-b]thiazoles, demonstrates the versatility of synthetic strategies for creating diverse heterocyclic structures. nih.gov
Table 2: Comparison of Heterocyclic Cores
| Heterocycle | Ring Size | Key Features | Common Synthetic Route |
|---|---|---|---|
| Pyridine | 6-membered | Aromatic, weakly basic nitrogen | Cyclocondensation youtube.com |
| Thiazole | 5-membered | Contains sulfur and nitrogen, electron-rich | Hantzsch Synthesis researchgate.net |
| Imidazole | 5-membered | Contains two nitrogen atoms, can act as H-bond donor/acceptor | Debus Synthesis nih.gov |
Exploring Derivatives with Varied Substituents on the Pyridine Ring
Introducing substituents onto the pyridine ring of 2-[(trimethylsilyl)thio]pyridine is a powerful strategy for modulating its properties. Functional groups can be added to alter steric hindrance, electronic distribution, and potential binding interactions.
A variety of synthetic methods allow for the regioselective functionalization of the pyridine core. organic-chemistry.org
Reductive Amination: 2,6-dicarbaldehyde pyridine can be reacted with various amines in the presence of a reducing agent like sodium cyanoborohydride to yield 2,6-bis(aminomethyl)pyridine derivatives. nih.gov
Claisen–Schmidt Condensation: Substituted pyridines can be prepared via the Claisen–Schmidt condensation of aryl or heteroaryl ketones and aldehydes, followed by cyclization with malononitrile. nih.gov This method allows for the introduction of diverse aryl and alkoxy groups.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are effective for creating C-C bonds, enabling the synthesis of polymers containing 2,6-substituted pyridine units with specific ion-sensing properties. rsc.org
Ring Opening and Closing Cascade (ROCC): A novel regioselective method for synthesizing 2-aryl-5-benzoylpyridine derivatives has been developed using an isoxazole (B147169) precursor and an iron/ammonium chloride reducing system. researchgate.net
These strategies have led to the creation of a wide array of substituted pyridines, including those with potential applications as topoisomerase inhibitors and broad-spectrum neuropsychiatric therapeutics. nih.govnih.gov
Table 3: Examples of Substituted Pyridine Derivatives
| Substitution Pattern | Synthetic Method | Potential Application | Reference |
|---|---|---|---|
| 2,6-Bis(anilinomethyl)pyridine | Reductive Amination | CXCR4 Inhibitors | nih.gov |
| 2-Methoxy-4-aryl-6-alkoxyaryl-pyridine | Claisen-Schmidt Condensation | Liquid Crystals | nih.gov |
| 2-(Thiophen-3-yl)-4-(5-chlorofuran-2-yl)-6-aryl-pyridine | Multi-step condensation | Topoisomerase II Inhibitors | nih.gov |
Chiral Derivatives and their Applications
The introduction of chirality into pyridine-based structures is of immense interest, particularly for applications in asymmetric catalysis and medicinal chemistry, where enantiomers often exhibit different biological activities. nih.gov
The synthesis of chiral pyridine derivatives can be achieved through several enantioselective methods. A copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents provides access to a wide range of alkylated chiral pyridines with excellent enantioselectivity. nih.gov Another approach involves using chiral precursors derived from the natural chiral pool, such as (-)-α-pinene, to synthesize chiral bipyridine ligands. researchgate.net These chiral ligands are crucial in transition-metal catalysis.
Applications in Asymmetric Catalysis: Chiral pyridine-containing ligands are widely used to create stereoselective catalysts. For instance, a chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand has been synthesized and used to form an iron(II) complex. rsc.org This complex has shown effectiveness as a catalyst in asymmetric Mukaiyama aldol (B89426) and thia-Michael reactions, demonstrating the potential for these derivatives to induce high levels of chiral induction. rsc.org The development of such ligands is critical for the synthesis of enantiomerically pure compounds, which is a significant goal in the pharmaceutical industry. researchgate.netresearchgate.net
Future Research Directions and Perspectives
Development of Novel Synthetic Pathways
The development of efficient and sustainable methods for the synthesis of Pyridine (B92270), 2-[(trimethylsilyl)thio]- is a crucial first step for enabling its broader study and application. Current synthetic approaches are not widely documented, suggesting an opportunity for significant innovation. Future research could focus on several key areas:
Direct Thiolation-Silylation Reactions: Investigating one-pot procedures that combine the introduction of a thiol group at the 2-position of the pyridine ring with subsequent in-situ silylation would offer a streamlined and atom-economical route. This could involve the use of various sulfur sources and silylating agents under mild reaction conditions.
Catalytic Approaches: The exploration of transition-metal-catalyzed cross-coupling reactions to form the C-S bond, followed by silylation, presents a promising avenue. Catalytic systems based on earth-abundant metals would be particularly desirable from a sustainability perspective.
Biocatalytic Synthesis: The use of enzymes to catalyze the formation of the pyridinethiol precursor could offer a green and highly selective synthetic strategy. Subsequent enzymatic or chemical silylation could then yield the target compound.
A comparison of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Direct Thiolation-Silylation | High atom economy, reduced workup | Control of regioselectivity, compatibility of reagents |
| Catalytic Cross-Coupling | High efficiency, functional group tolerance | Catalyst cost and toxicity, optimization of reaction conditions |
| Biocatalytic Synthesis | High selectivity, environmentally benign | Enzyme stability and availability, substrate scope limitations |
Table 1: Comparison of Potential Synthetic Pathways for Pyridine, 2-[(trimethylsilyl)thio]-
Exploration of New Reactivity Modes
The reactivity of Pyridine, 2-[(trimethylsilyl)thio]- is expected to be dictated by the interplay between the pyridine ring, the sulfur atom, and the labile trimethylsilyl (B98337) group. A thorough investigation of its reactivity with various electrophiles and nucleophiles is essential to understand its synthetic potential.
Future research should systematically explore:
Reactions with Electrophiles: Studying the reactions with a wide range of electrophiles, such as alkyl halides, acyl chlorides, and Michael acceptors, will elucidate the nucleophilic character of the sulfur atom and the influence of the trimethylsilyl group on reactivity and selectivity.
Transsilylation Reactions: Investigating the transfer of the trimethylsilyl group to other nucleophiles would open up possibilities for its use as a silylating agent.
Reactivity as a Thiolating Agent: The cleavage of the S-Si bond could generate a pyridinethiolate anion in situ, which could then be used as a nucleophile for the introduction of the 2-thiopyridyl moiety into other molecules.
Advanced Applications in Chemical Synthesis and Catalysis
The unique structural features of Pyridine, 2-[(trimethylsilyl)thio]- suggest its potential utility in several areas of chemical synthesis and catalysis.
Precursor to Thioethers and Disulfides: As a protected thiol, it could serve as a stable and easily handleable precursor for the synthesis of various 2-pyridyl thioethers and disulfides, which are important structural motifs in medicinal chemistry and materials science.
Ligand in Coordination Chemistry and Catalysis: The pyridine nitrogen and the sulfur atom can act as a bidentate ligand for various transition metals. The resulting metal complexes could exhibit interesting catalytic activities in a range of organic transformations. The lability of the trimethylsilyl group could also be exploited for in-situ catalyst generation.
Computational Design of Novel Pyridine, 2-[(trimethylsilyl)thio]-Based Systems
Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the structure, reactivity, and potential applications of Pyridine, 2-[(trimethylsilyl)thio]- and its derivatives.
Future computational studies could focus on:
Structural and Electronic Properties: Calculating the molecular geometry, electronic structure, and bond energies will provide a fundamental understanding of the compound's properties.
Reaction Mechanisms: Modeling the transition states and reaction pathways for its reactions with various substrates will help in understanding its reactivity and in designing new synthetic transformations.
Design of Catalytic Systems: Computational screening of different metal complexes of Pyridine, 2-[(trimethylsilyl)thio]- could accelerate the discovery of new and efficient catalysts for a variety of chemical reactions.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The development of continuous flow processes for the synthesis and application of Pyridine, 2-[(trimethylsilyl)thio]- would offer significant advantages in terms of safety, scalability, and efficiency.
Continuous Flow Synthesis: Designing and optimizing a continuous flow reactor for the synthesis of Pyridine, 2-[(trimethylsilyl)thio]- would enable its on-demand production and could facilitate the screening of reaction conditions.
Telescoped Reactions: Integrating its synthesis with subsequent reactions in a continuous flow setup would eliminate the need for isolation of intermediates, leading to more efficient and sustainable multi-step syntheses.
By pursuing these future research directions, the scientific community can unlock the full potential of Pyridine, 2-[(trimethylsilyl)thio]- and establish it as a valuable tool for innovation in chemical synthesis and materials science.
Q & A
Q. What are the optimal synthetic routes for preparing Pyridine, 2-[(trimethylsilyl)thio]- with high yield and purity?
- Methodological Answer : The synthesis of thio-substituted pyridines typically involves nucleophilic aromatic substitution or transition-metal-free coupling. For example, analogous compounds like 2-(phenylthio)pyridine are synthesized via base-promoted reactions between pyridine derivatives and thiols under visible light or thermal conditions . For introducing the trimethylsilylthio group, a plausible route involves reacting 2-chloropyridine with trimethylsilylthiol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C. Purification via flash chromatography (as used for related thioethers ) is recommended. Yields may vary (40–75%) depending on steric and electronic factors.
Q. How can spectroscopic techniques confirm the structure and purity of Pyridine, 2-[(trimethylsilyl)thio]-?
- Methodological Answer :
- ¹H/¹³C NMR : The trimethylsilyl (TMS) group shows a singlet at ~0.3 ppm (¹H) and a peak near 0–5 ppm (¹³C). The pyridine ring protons appear as distinct signals between 7.0–8.5 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺. For example, EPA/NIH data for similar TMS-containing pyridines report molecular weights matching calculated values (e.g., C₁₀H₁₇NSi: 179.11 g/mol ).
- IR Spectroscopy : The C-S and Si-C stretching vibrations (600–800 cm⁻¹ and 1250 cm⁻¹, respectively) provide additional confirmation .
Advanced Research Questions
Q. What strategies elucidate reaction mechanisms involving Pyridine, 2-[(trimethylsilyl)thio]- in cross-coupling reactions?
- Methodological Answer : Mechanistic studies can employ isotopic labeling (e.g., deuterated solvents) or computational methods (DFT calculations) to track bond cleavage/formation. For example, the TMS group’s electron-withdrawing effect may polarize the C-S bond, facilitating nucleophilic attack. Comparative studies with analogs like 2-bromo-3-(trimethylsilyl)pyridine can reveal steric/electronic influences. Kinetic isotope effects (KIEs) and intermediate trapping (e.g., using TEMPO) further validate proposed pathways.
Q. How can researchers design experiments to evaluate the bioactivity of Pyridine, 2-[(trimethylsilyl)thio]- in enzyme inhibition assays?
- Methodological Answer :
- Assay Design : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for dehydrogenase inhibition). Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
- Selectivity Screening : Compare activity across related enzymes (e.g., cytochrome P450 isoforms) to assess specificity. Reference protocols for heterocyclic bioactive compounds .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in reported synthetic yields of Pyridine derivatives across studies?
- Methodological Answer :
- Variable Identification : Compare reaction conditions (solvent, temperature, catalyst) from conflicting studies. For instance, yields for 2-(arylthio)pyridines vary with substituent electronic effects (e.g., electron-withdrawing groups reduce yields by 20–30% ).
- Statistical Validation : Use Abbott’s formula (% control = 100(X - Y)/X) to assess significance of yield differences, ensuring differences exceed three times the probable error .
- Reprodubility Tests : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
